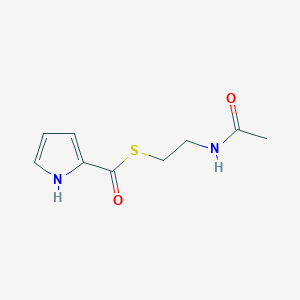![molecular formula C11H15NO B14258752 Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- CAS No. 168104-26-5](/img/structure/B14258752.png)
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a benzenamine core substituted with a 2-[(3-methyl-2-butenyl)oxy] group. This compound is notable for its aromatic properties and the presence of both amine and ether functional groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of benzenamine with 3-methyl-2-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzenamine attacks the electrophilic carbon of the 3-methyl-2-butenyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency .
化学反应分析
Types of Reactions
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Benzenamine derivatives.
Substitution: Halogenated or nitrated benzenamine derivatives.
科学研究应用
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of the 2-[(3-methyl-2-butenyl)oxy] group.
Benzenamine, 4-methyl-: Another structural isomer with a methyl group at the para position.
Uniqueness
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 2-[(3-methyl-2-butenyl)oxy] group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzenamine derivatives .
属性
CAS 编号 |
168104-26-5 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
2-(3-methylbut-2-enoxy)aniline |
InChI |
InChI=1S/C11H15NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8,12H2,1-2H3 |
InChI 键 |
GPSKTAHMCNUJPC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCOC1=CC=CC=C1N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)




![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)


![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)



